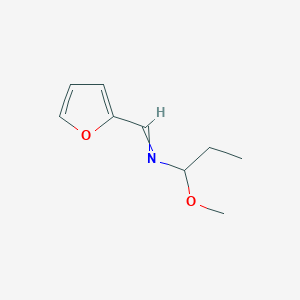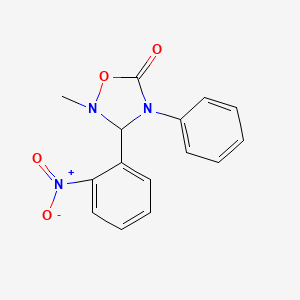
1,2,4-Oxadiazolidin-5-one, 2-methyl-3-(2-nitrophenyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazolidin-5-one, 2-methyl-3-(2-nitrophenyl)-4-phenyl- is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxadiazolidinones, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-oxadiazolidin-5-one, 2-methyl-3-(2-nitrophenyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted oxadiazolidinones.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
1,2,4-Oxadiazolidin-5-one, 2-methyl-3-(2-nitrophenyl)-4-phenyl- is unique due to its specific structural features and reactivity. Similar compounds include other oxadiazolidinones and related heterocyclic compounds. These compounds share common structural elements but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Comparison with Similar Compounds
1,2,4-Oxadiazolidin-5-one derivatives
1,3,4-Oxadiazolidin-2-one derivatives
Other nitro-substituted phenyl compounds
This compound's unique properties and applications make it a valuable subject of study in both academic and industrial research.
Would you like more information on any specific aspect of this compound?
Properties
CAS No. |
873956-65-1 |
|---|---|
Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-methyl-3-(2-nitrophenyl)-4-phenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C15H13N3O4/c1-16-14(12-9-5-6-10-13(12)18(20)21)17(15(19)22-16)11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI Key |
QHTLRBUHYAAWPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


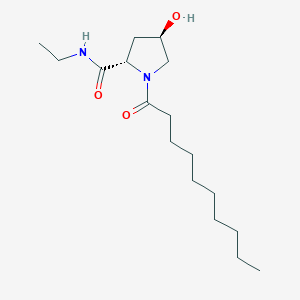
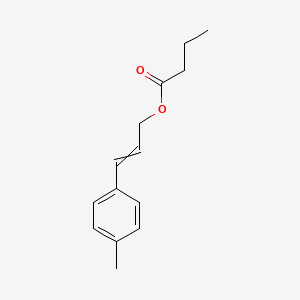
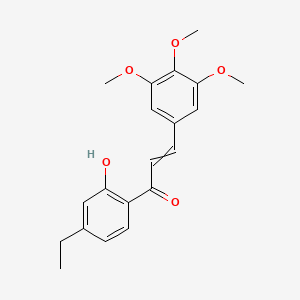
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)
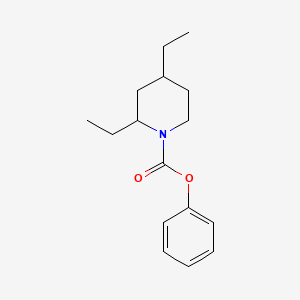

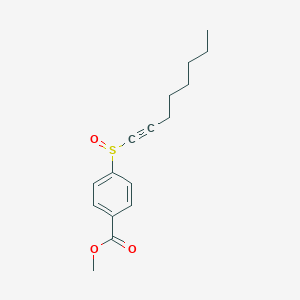
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)
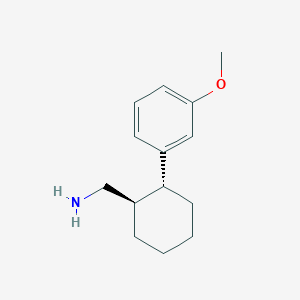
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)

